![molecular formula C7H13NO B2946618 2-氮杂螺[3.4]辛烷-6-醇 CAS No. 1638920-41-8](/img/structure/B2946618.png)

2-氮杂螺[3.4]辛烷-6-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Azaspiro[3.4]octan-6-ol is a chemical compound with the CAS Number: 1638920-41-8 . It has a molecular weight of 127.19 . It is shipped at room temperature and is in the form of oil .

Synthesis Analysis

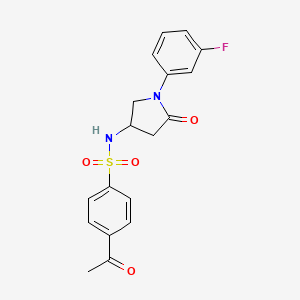

The synthesis of 2-Azaspiro[3.4]octan-6-ol involves an annulation strategy . Three successful routes for the synthesis were developed . One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .Molecular Structure Analysis

The molecular structure of 2-Azaspiro[3.4]octan-6-ol is represented by the formula C7H13NO .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Azaspiro[3.4]octan-6-ol include annulation of the cyclopentane ring and the four-membered ring .Physical And Chemical Properties Analysis

2-Azaspiro[3.4]octan-6-ol is an oil-like substance . The compound is shipped at room temperature .科学研究应用

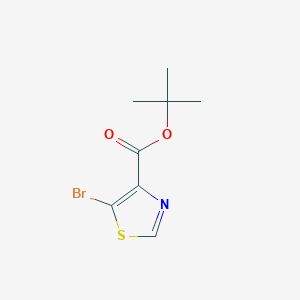

药物发现模块: Li, Rogers-Evans 和 Carreira (2013) 报道了新型噻/氧杂-氮杂螺[3.4]辛烷的合成,这些化合物被设计为药物发现的多功能且结构多样的模块。这些化合物,包括 2-氮杂螺[3.4]辛烷-6-醇衍生物,是通过稳健且经济的路线合成的,表明它们在开发新药中的潜在用途 (Li, Rogers-Evans, & Carreira, 2013).

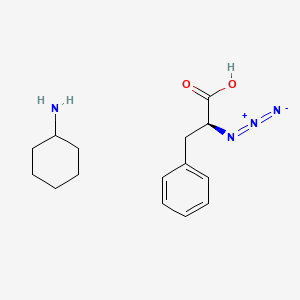

肽合成: Suter 等人 (2000) 合成了与 2-氮杂螺[3.4]辛烷-6-醇相关的化合物,展示了其在肽合成中的应用。这项研究突出了该化合物在创建复杂肽结构中的作用,这在生物化学和药物设计中具有重要意义 (Suter, Stoykova, Linden, & Heimgartner, 2000).

认知增强: Brown 等人 (2014) 鉴定了一系列基于氮杂螺[2.5]辛烷甲酰胺骨架的化合物,包括 2-氮杂螺[3.4]辛烷-6-醇的衍生物,作为有效的组胺-3 受体拮抗剂。这些化合物在小鼠认知模型中显示出疗效,表明它们在治疗认知障碍方面的潜力 (Brown et al., 2014).

缓蚀: Chafiq 等人 (2020) 研究了与 2-氮杂螺[3.4]辛烷-6-醇密切相关的螺环丙烷衍生物,以了解它们抑制金属腐蚀的能力。他们的研究提供了对这些化合物在保护金属免受腐蚀方面的潜在工业应用的见解 (Chafiq et al., 2020).

药物发现支架: Adamovskyi 等人 (2014) 描述了 1-氧杂-6-氮杂螺[2.5]辛烷衍生物的重排,导致了新的 5-取代的 2-氮杂双环[3.1.0]己烷。这项研究表明了这些化合物在合成用于药物发现的新化学结构中的用途 (Adamovskyi, Artamonov, Tymtsunik, & Grygorenko, 2014).

氨基酸合成: Radchenko, Grygorenko 和 Komarov (2010) 合成了 2-氮杂螺[3.3]庚烷衍生的氨基酸,展示了螺环支架在为化学和药物设计创建受限氨基酸中的应用。这项研究强调了 2-氮杂螺[3.4]辛烷-6-醇衍生物在合成新型生物活性分子中的多功能性 (Radchenko, Grygorenko, & Komarov, 2010).

安全和危害

属性

IUPAC Name |

2-azaspiro[3.4]octan-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-6-1-2-7(3-6)4-8-5-7/h6,8-9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEMDMMDFHXQSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1O)CNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azaspiro[3.4]octan-6-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2946537.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2946538.png)

![benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate](/img/structure/B2946539.png)

![ethyl 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2946540.png)

![8-Cinnamoyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2946542.png)

![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2946543.png)

![4-(2-hydroxyethyl)-5-methyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2946544.png)

![N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2946545.png)

![2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2946554.png)

![N-(2,4-difluorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2946555.png)

![2-Methyl-3-((2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2946558.png)